1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine
Overview
Description
1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom attached to the pyridine ring and a dimethylethenamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylethenamine group. One common method includes:
Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then reacted with N,N-dimethylethenamine under suitable conditions, often involving a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can be achieved using hydrogenation catalysts like palladium on carbon to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Major Products:
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylethenamine group play crucial roles in binding to these targets, influencing their activity. The exact pathways can vary depending on the specific application, but generally involve modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
- 5-Bromopyridin-2-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(5-Bromopyridin-2-yl)propan-1-one
Comparison: 1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine is unique due to the presence of the dimethylethenamine group, which imparts distinct chemical and biological properties. Compared to 5-bromopyridin-2-ol, it has enhanced lipophilicity and different reactivity patterns. The presence of the dimethylethenamine group also allows for more versatile synthetic modifications compared to other similar compounds.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-7(12(2)3)9-5-4-8(10)6-11-9/h4-6H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFVMHIGFXEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202051 | |
Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332529-29-9 | |
Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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